N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole coreCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may target proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer properties.
N-[3-(benzothiazol-2-yl)phenyl]amine: A benzothiazole derivative with similar biological activities.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific structural features, such as the presence of both benzoxazole and nitrophenoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H15N3O5/c25-20(13-28-17-10-8-16(9-11-17)24(26)27)22-15-5-3-4-14(12-15)21-23-18-6-1-2-7-19(18)29-21/h1-12H,13H2,(H,22,25) |
InChI Key |
GXOVLBLGODIDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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